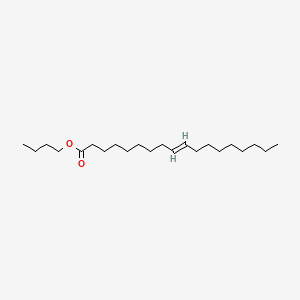

(E)-9-Octadecenoic acid butyl ester

Description

Properties

CAS No. |

22147-33-7 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

butyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C22H42O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3/b13-12+ |

InChI Key |

WIBFFTLQMKKBLZ-OUKQBFOZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCC |

Origin of Product |

United States |

Occurrence and Natural Distribution of E 9 Octadecenoic Acid Butyl Ester in Biological Systems

Identification in Plant-Derived Extracts

The investigation into the chemical composition of various plant-derived substances has led to the identification of (E)-9-Octadecenoic acid butyl ester and its analogs in several botanical sources.

Propolis, a resinous mixture produced by honeybees from plant materials, is known for its complex chemical composition, which includes a wide array of fatty acids and their esters. While direct identification of this compound in propolis is not extensively documented in the reviewed literature, studies on the chemical makeup of propolis have revealed the presence of related compounds. For instance, a study on propolis from Rize Province, Turkey, identified the presence of ethyl (E)-octadec-9-enoate, a related ethyl ester. cabidigitallibrary.org Further research on Turkish propolis has consistently shown the presence of various fatty acids and their esters, though the specific butyl ester of the (E) isomer is not always explicitly detailed. nih.govbohrium.comnih.govresearchgate.netijnes.org The volatile composition of propolis is diverse and influenced by the local flora, containing aromatic compounds, sesquiterpenes, and various esters. nih.gov

| Propolis Analysis Finding | Compound Type | Source Location |

| Identification of ethyl (E)-octadec-9-enoate | Ethyl Ester | Rize, Turkey cabidigitallibrary.org |

| General presence of fatty acid esters | Esters | Turkey nih.govbohrium.comnih.govresearchgate.netijnes.org |

The analysis of seed oils has also revealed the presence of 9-octadecenoic acid esters. Notably, a study analyzing the composition of cocoa kernel has explicitly identified the presence of oleic acid, butyl ester. nih.gov Cocoa butter, the fat extracted from cocoa beans, is primarily composed of triglycerides of palmitic, stearic, and oleic acids. wikipedia.orgmfa.org The fatty acid profile of cocoa beans is crucial for the physical properties of chocolate and includes a significant proportion of oleic acid. frontiersin.orgnih.govresearchgate.netnatureinbottle.com

| Seed Oil Analysis Finding | Compound Identified | Source |

| Explicit identification | Oleic acid, butyl ester | Cocoa Kernel nih.gov |

| Primary fatty acid component | Oleic acid | Cocoa Butter wikipedia.orgmfa.org |

Phytochemical analyses of various medicinal plants have led to the characterization of related esters of 9-octadecenoic acid. In the case of Ziziphus spina-christi, a medicinal plant from the Rhamnaceae family, studies have identified the presence of 9-octadecenoic acid (Z)-, methyl ester (methyl oleate) in its stem bark extracts. nih.gov Different organic extracts of the stem bark have been shown to contain a variety of compounds, including fatty acid esters. nih.gov

Similarly, research into the phytochemical constituents of Thesium humile, a parasitic plant, has resulted in the isolation and identification of related methyl esters. A study analyzing a fraction of this plant's extract reported the presence of 9-octadecenoic acid (Z) methyl ester. Current time information in Kocasinan, TR. This particular study also identified other fatty acid esters, highlighting the diversity of these compounds in botanical sources. Current time information in Kocasinan, TR.

| Plant Source | Related Compound Identified |

| Ziziphus spina-christi | 9-Octadecenoic acid (Z)-, methyl ester nih.gov |

| Thesium humile | 9-Octadecenoic acid (Z) methyl ester Current time information in Kocasinan, TR. |

Occurrence in Animal-Derived Biological Matrices

The presence of this compound and its isomers is not limited to the plant kingdom. Metabolomic studies have begun to uncover their existence in animal tissues as well.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has provided evidence for the presence of butyl oleate (B1233923) in animal systems. Specifically, butyl oleate has been reported in the tissues of Bos taurus (cattle). While the focus of many metabolomic studies in animals is often on diagnosing diseases or understanding metabolic pathways, the identification of such compounds contributes to a broader understanding of the chemical landscape within biological systems. mdpi.comnih.govnih.govnih.gov For instance, metabolomic profiling of bovine mammary epithelial cells has shown changes in oleic acid levels in response to stimuli. nih.gov

Presence in Microbial Culture Extracts

Following a comprehensive review of scientific literature, no specific research findings detailing the isolation or identification of this compound from microbial culture extracts were found. While the biosynthesis of various fatty acid esters by microorganisms, including bacteria and fungi, is a known field of study, direct evidence for the natural production of this specific compound by microbes is not documented in the available literature.

Synthetic Methodologies and Biocatalytic Production of E 9 Octadecenoic Acid Butyl Ester

Chemical Synthesis Approaches

Chemical synthesis provides several pathways for the production of (E)-9-Octadecenoic acid butyl ester, primarily through esterification and transesterification reactions. The choice of method often depends on the starting materials, desired purity, and reaction conditions.

The direct esterification of (E)-9-octadecenoic acid (elaidic acid) with butanol is a common method for synthesizing butyl elaidate (B1234055). This reaction typically involves heating the fatty acid and alcohol in the presence of an acid catalyst. The general reaction is as follows:

(E)-CH₃(CH₂)₇CH=CH(CH₂)₇COOH + CH₃(CH₂)₃OH ⇌ (E)-CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂(CH₂)₂CH₃ + H₂O

The process is a reversible reaction, and to drive the equilibrium towards the formation of the ester, it is often necessary to remove the water produced during the reaction. In a laboratory setting, this can be achieved using a Dean-Stark apparatus. The choice of catalyst is crucial for the reaction rate and yield. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion issues. researchgate.net Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are also used and offer advantages in terms of separation and reusability. researchgate.net

For instance, the esterification of acetic acid with butanol has been studied in a reactive distillation column using Amberlyst 15 as a catalyst, achieving high conversion rates. researchgate.net Similar principles can be applied to the esterification of (E)-9-octadecenoic acid.

Transesterification is another significant route for producing butyl elaidate. This process involves the reaction of a triglyceride (an ester of glycerol (B35011) and three fatty acids) or another ester with butanol. When triglycerides are used, the reaction is often referred to as butanolysis. This method is particularly relevant for producing biodiesel from vegetable oils or animal fats. youtube.com

The general reaction using a triglyceride is:

Triglyceride + 3 Butanol ⇌ 3 Fatty Acid Butyl Esters + Glycerol

This reaction can be catalyzed by acids, bases, or enzymes. Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used in industrial biodiesel production due to their high activity and lower cost. researchgate.net These catalysts allow for high yields at relatively low temperatures. kataliz.org.ua However, they can react with free fatty acids in the feedstock to form soap, which can complicate the separation process. researchgate.net

Supercritical transesterification using butanol is another approach that eliminates the need for a catalyst. mdpi.com This method involves carrying out the reaction at high temperatures and pressures, where the alcohol acts as both a reactant and a solvent. mdpi.com

The synthesis of the specific (E) isomer of 9-octadecenoic acid butyl ester requires starting materials that already possess the trans double bond or employing reactions that favor its formation. (E)-9-Octadecenoic acid (elaidic acid) is the direct precursor for the esterification route.

In cases where the starting material is the (Z) isomer (oleic acid), an isomerization step is necessary. This can be achieved through various chemical methods, often involving catalysts like selenium or nitrogen oxides. However, these methods can sometimes lead to a mixture of isomers and byproducts.

A more controlled approach involves stereoselective synthesis, though this is less common for a bulk chemical like butyl elaidate. One example of stereoselective synthesis in a related fatty acid involves the Mukaiyama reaction followed by acid hydrolysis and selective methylation to create a specific stereochemistry at the α-carbon. nih.gov While this specific example is for a different fatty acid, similar principles of controlling stereochemistry could be applied if high isomeric purity of this compound were required for a specific application.

The choice of catalyst is critical for optimizing the yield and purity of this compound in both esterification and transesterification reactions.

Homogeneous Catalysts: Strong acids (e.g., H₂SO₄) and bases (e.g., NaOH, KOH) are effective but can be corrosive and difficult to separate from the product mixture. researchgate.netresearchgate.net The use of alkali metal alcoholates, such as potassium butylate, can lead to high yields at room temperature and produce pure butyl esters without methyl impurities if methanol (B129727) is avoided. kataliz.org.ua

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of easy separation, reusability, and reduced waste generation. researchgate.net Examples include:

Ion-exchange resins: Amberlyst 15 has been shown to be effective in esterification reactions. researchgate.net

Metal oxides and salts: Zinc chloride (ZnCl₂) has been used as a catalyst for the esterification of ricinoleic acid with various alcohols, including butanol. ui.ac.id Divalent metal salts have also been investigated for the transesterification of glycerol trioleate with butanol. kataliz.org.ua

The optimization of reaction parameters such as temperature, molar ratio of reactants, and catalyst concentration is crucial for achieving high yields and purity. For instance, in the transesterification of rapeseed oil, response surface methodology (RSM) was used to determine the optimal conditions for catalyst concentration, temperature, and reaction time. researchgate.net

Table 1: Comparison of Catalyst Systems for Butyl Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity | Corrosive, difficult to separate, can cause side reactions researchgate.net |

| Homogeneous Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | High activity, low cost | Soap formation with free fatty acids, difficult to separate researchgate.net |

| Heterogeneous Acid | Amberlyst 15 | Easy separation, reusable, less corrosive researchgate.net | May have lower activity than homogeneous catalysts |

| Heterogeneous Base | Metal Oxides | Easy separation, reusable | Can be prone to leaching |

| Alkali Metal Alcoholates | Potassium Butylate | High yields at ambient temperatures, pure product kataliz.org.ua | Sensitive to water and free fatty acids |

Biocatalytic and Enzymatic Production

Biocatalytic methods, particularly those using lipases, offer a "greener" alternative to chemical synthesis, operating under milder conditions and with high selectivity. researchgate.net

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that can catalyze the esterification of fatty acids and alcohols, as well as the transesterification of esters. scielo.br The use of immobilized lipases is particularly advantageous as it allows for easy separation of the biocatalyst from the reaction mixture and its reuse over multiple cycles. nih.gov

The synthesis of butyl esters using lipases can be performed in solvent-free systems, which is environmentally beneficial. csic.es Several commercial lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei), have been successfully used for the synthesis of butyl esters from various fatty acid feedstocks. csic.es

For the synthesis of this compound, the reaction would involve the enzymatic esterification of elaidic acid with butanol. The general mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. researchgate.net

Key factors influencing the efficiency of lipase-catalyzed synthesis include:

Enzyme Source and Immobilization: Different lipases exhibit varying activities and stabilities. Immobilization on supports like chitosan (B1678972) or nanosilica can enhance their stability and reusability. researchgate.netresearchgate.net

Reaction Medium: While solvent-free systems are preferred, organic solvents can sometimes be used to improve substrate solubility. csic.es

Temperature: Optimal temperatures for lipase (B570770) activity are typically in the range of 40-60°C. researchgate.netnih.gov Higher temperatures can lead to enzyme denaturation. csic.es

Substrate Molar Ratio: An excess of one of the substrates, usually the alcohol, is often used to shift the equilibrium towards ester formation. csic.es

Water Content: While water is a product of esterification, a certain amount of water is necessary for lipase activity. However, excess water can promote the reverse reaction (hydrolysis).

Research on the lipase-catalyzed synthesis of other butyl esters, such as butyl butyrate (B1204436), has shown that high yields (over 90%) can be achieved under optimized conditions. researchgate.net For instance, using immobilized Candida rugosa lipase, a 93.9% yield of butyl butyrate was obtained at 45°C with a 2:1 molar ratio of butanol to butyric acid. researchgate.net Similar optimization studies would be applicable to the synthesis of this compound.

Table 2: Research Findings on Lipase-Catalyzed Butyl Ester Synthesis

| Study Focus | Lipase Used | Substrates | Key Findings | Reference |

| Butyl ester synthesis from palm fatty acid distillate | Novozym 435®, Lipozyme RM IM® | Palm fatty acid distillate, n-butanol | Conversions >90% achieved with low biocatalyst loading (<2.0%) and slight excess of n-butanol. | csic.es |

| Synthesis of 1-butyl oleate (B1233923) | Candida rugosa lipase on chitosan | Oleic acid, n-butanol | Immobilization on high crystallinity chitosan influenced protein load and efficiency. | researchgate.net |

| Synthesis of butyl butyrate | Candida rugosa lipase on magnetized nanosilica | n-butyric acid, 1-butanol | Optimized conditions (45°C, 2:1 alcohol:acid ratio) yielded 93.9% ester in 3 hours. | researchgate.net |

| In situ synthesis of butyl butyrate in diesel | Novozym 435 | 1-butanol, butyric acid | 90% yield in 30 minutes at 57°C directly in diesel fuel. | deepdyve.com |

Whole-Cell Biotransformation Pathways

The synthesis of this compound can be effectively achieved using whole-cell biotransformation, a process that leverages intact microbial cells as natural, self-contained biocatalysts. This approach offers significant advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme extraction and purification processes. scielo.br Furthermore, the cellular environment provides a protective matrix for the enzyme, enhancing its stability, and the cell's inherent metabolic machinery can regenerate essential cofactors, although this is less critical for lipase-catalyzed esterification. researchgate.net

Fungi, particularly filamentous fungi from the genus Rhizopus, are prominent candidates for this application due to their production of mycelium-bound lipases. scielo.brbiointerfaceresearch.com Species such as Rhizopus oryzae and Rhizopus chinensis produce extracellular lipases that remain anchored to the fungal mycelium, allowing the entire biomass to be used as a solid biocatalyst. scielo.brbiointerfaceresearch.comresearchgate.net This "natural immobilization" is highly cost-effective for industrial applications. scielo.br

The biotransformation process typically employs non-growing or "resting" cells. The fungus is first cultivated in a suitable nutrient medium to generate biomass. The mycelium is then harvested, washed, and transferred to a reaction medium that contains the substrates—(E)-9-octadecenoic acid and n-butanol—but lacks the nutrients required for growth. This ensures that the substrates are channeled primarily towards the synthesis of the target ester rather than the generation of new biomass. scielo.brresearchgate.net

The core of the pathway is the esterification reaction catalyzed by the mycelium-bound lipase, which facilitates the condensation of the carboxylic acid and the alcohol. Research has shown that the fatty acid composition of the fungal cell membrane can influence the catalytic activity and stability of these lipases. For instance, enriching the cell membrane with specific unsaturated fatty acids, like oleic acid, can enhance the initial transesterification activity of R. oryzae whole-cell biocatalysts. researchgate.net

The reaction is typically conducted in a non-aqueous or solvent-free system to shift the thermodynamic equilibrium towards ester synthesis by minimizing the competing hydrolysis reaction. biointerfaceresearch.commdpi.com

The key components and rationale for a whole-cell biotransformation system for producing this compound are summarized in the table below.

| Component | Role in Biotransformation | Rationale |

| Biocatalyst | Rhizopus oryzae (Resting Cells) | Provides mycelium-bound lipase, eliminating the need for enzyme purification and immobilization. scielo.br |

| Substrate 1 | (E)-9-Octadecenoic acid (Elaidic acid) | The fatty acid backbone of the target ester. |

| Substrate 2 | n-Butanol | The alcohol moiety for the esterification reaction. |

| Reaction Medium | Organic Solvent (e.g., heptane) or Solvent-Free System | Shifts the reaction equilibrium towards ester synthesis by limiting water activity. researchgate.netmdpi.com |

| Process | Agitated Bioreactor | Ensures adequate mixing and contact between the substrates and the whole-cell biocatalyst. researchgate.net |

Genetic Engineering Approaches for Enhanced Production in Microbial Systems

For de novo production of this compound, where the compound is synthesized from simple carbon sources like glucose, microbial systems such as Escherichia coli and Saccharomyces cerevisiae are prime targets for genetic engineering. nih.govnih.gov These organisms serve as "cell factories" that can be reprogrammed through metabolic engineering to produce non-native chemicals. nih.gov The engineering strategy is multifaceted, involving the enhancement of precursor supply, the introduction of the final catalytic step, and the elimination of competing metabolic pathways.

A comprehensive approach for engineering a microbial host would involve the following key modifications:

Enhancing the n-Butanol Pathway: Since n-butanol is not a native metabolite in many chassis organisms like E. coli, a heterologous production pathway must be introduced. The clostridial pathway, involving enzymes such as thiolase, 3-hydroxybutyryl-CoA dehydrogenase, crotonase, butyryl-CoA dehydrogenase, and an alcohol/aldehyde dehydrogenase, can be expressed to convert acetyl-CoA into n-butanol. nih.gov Fine-tuning the expression of these enzymes is crucial to balance the pathway and avoid the accumulation of toxic intermediates. nih.gov

Boosting Fatty Acid Biosynthesis: The production of the (E)-9-octadecenoic acid precursor needs to be upregulated. This can be achieved by overexpressing key genes in the fatty acid synthesis (FAS) pathway. nih.govmdpi.com In E. coli, this includes overexpressing the acetyl-CoA carboxylase (accABCD) and thioesterase (tesA) genes. nih.gov Specifically for producing an 18-carbon chain fatty acid, enzymes like β-ketoacyl-ACP synthase II (fabF) are important. nih.gov To achieve the (E)- (trans) configuration of the double bond, an isomerase capable of converting the naturally produced cis-isomer (oleic acid) could be introduced, or pathways could be engineered to favor trans-isomer formation directly. Additionally, knocking out the fatty acid degradation pathway (β-oxidation), for instance by deleting the fadD gene, is a critical step to prevent the loss of the fatty acid product. nih.govnih.gov

Introducing the Esterification Function: The final step requires an enzyme to catalyze the esterification of (E)-9-octadecenoic acid (or its acyl-CoA derivative) with n-butanol. A suitable wax ester synthase, such as the one from Acinetobacter baylyi (AtfA), is often employed for this purpose. This enzyme can efficiently use a range of fatty acyl-CoAs and alcohols to form esters. nih.gov Expressing this enzyme provides the terminal catalytic function to produce the final butyl ester product.

The table below outlines potential genetic modifications for engineering E. coli to produce this compound.

| Genetic Target | Modification Strategy | Purpose |

| fadD | Gene Knockout | Prevents degradation of the fatty acid precursor via the β-oxidation pathway. nih.govnih.gov |

| accABCD | Overexpression | Increases the supply of malonyl-CoA, the primary building block for fatty acid synthesis. mdpi.com |

| fabF | Overexpression | Enhances the elongation to C18 fatty acids. nih.gov |

| Clostridial Butanol Pathway Genes | Heterologous Expression | Introduces the biosynthetic pathway to produce the n-butanol precursor from acetyl-CoA. nih.gov |

| Wax Ester Synthase (e.g., atfA) | Heterologous Expression | Catalyzes the final esterification reaction between the fatty acyl-CoA and n-butanol. nih.gov |

Process Optimization for Biocatalytic Efficiency

Maximizing the yield and efficiency of the biocatalytic production of this compound requires careful optimization of the reaction parameters. Whether using whole-cell biocatalysts or purified enzymes, variables such as temperature, substrate concentration, and biocatalyst loading have a profound impact on reaction rates and final conversion percentages. nih.gov

A systematic approach to optimization often employs statistical experimental designs, such as Response Surface Methodology (RSM). nih.govresearchgate.net RSM allows for the evaluation of multiple parameters and their interactions simultaneously, reducing the number of experiments needed compared to one-factor-at-a-time optimization. A common RSM design is the Central Composite Rotatable Design (CCRD), which can identify the optimal levels for key variables to achieve the highest product yield. researchgate.net

The primary parameters typically investigated for the esterification process include:

Reaction Temperature: Lipase activity is highly temperature-dependent. An optimal temperature exists that maximizes the reaction rate without causing significant thermal denaturation of the enzyme. nih.gov

Substrate Molar Ratio: The ratio of (E)-9-octadecenoic acid to n-butanol affects the reaction equilibrium. While an excess of one substrate can drive the reaction forward, very high concentrations of the alcohol can sometimes lead to enzyme inhibition. nih.gov

Reaction Time: Monitoring the reaction progress over time is necessary to determine the point at which maximum conversion is reached and the reaction plateaus. nih.gov

The following table presents a hypothetical data set from a CCRD experiment designed to optimize the production of this compound. The goal is to find the combination of factors that maximizes the conversion percentage.

| Run | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Biocatalyst Loading (wt%) | Conversion (%) |

| 1 | 40 | 1:1 | 5 | 65 |

| 2 | 50 | 1:1 | 5 | 78 |

| 3 | 40 | 1:3 | 5 | 75 |

| 4 | 50 | 1:3 | 5 | 88 |

| 5 | 40 | 1:1 | 10 | 72 |

| 6 | 50 | 1:1 | 10 | 85 |

| 7 | 40 | 1:3 | 10 | 81 |

| 8 | 50 | 1:3 | 10 | 94 |

| 9 | 35 | 1:2 | 7.5 | 68 |

| 10 | 55 | 1:2 | 7.5 | 86 |

| 11 | 45 | 1:0.6 | 7.5 | 62 |

| 12 | 45 | 1:3.4 | 7.5 | 89 |

| 13 | 45 | 1:2 | 3 | 70 |

| 14 | 45 | 1:2 | 12 | 92 |

| 15 | 45 | 1:2 | 7.5 | 91 |

| 16 | 45 | 1:2 | 7.5 | 90 |

Analysis of such data through RSM would yield a model predicting the optimal conditions. For instance, the data suggest that higher temperatures (around 50°C), a higher molar ratio of alcohol, and a higher biocatalyst loading lead to the highest conversion, with a predicted optimum likely near the conditions of Run 8.

Advanced Analytical Characterization and Quantification of E 9 Octadecenoic Acid Butyl Ester

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for isolating (E)-9-Octadecenoic acid butyl ester from complex mixtures and for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of this compound. rjptonline.org In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.

The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns. The molecular ion peak [M]+• is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 338.57 g/mol . nist.gov Common fragments observed for fatty acid esters include those resulting from cleavage at various points along the alkyl chain and the ester group. For instance, a prominent peak resulting from McLafferty rearrangement can be observed. researchgate.net The fragmentation pattern for alkanes often shows clusters of peaks that are 14 mass units apart, which corresponds to the loss of (CH2)nCH3. libretexts.org

GC-MS is not only used for identification but also for the quantification of this compound in various samples. rjptonline.orgnih.gov By using appropriate internal standards and creating calibration curves, the concentration of the analyte can be accurately determined. The high sensitivity and specificity of GC-MS make it suitable for detecting even trace amounts of the compound. For instance, GC-MS analysis has been used to identify (E)-9-Octadecenoic acid in various extracts, demonstrating its wide applicability. arcjournals.org

Table 1: GC-MS Data for this compound and related compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| (E)-9-Octadecenoic acid | 22.975 | Varies with derivatization |

| (E)-9-Octadecenoic acid, methyl ester | 19.818 | [M]+•, fragments from loss of methoxy (B1213986) group and alkyl chain cleavage |

| (E)-9-Octadecenoic acid, ethyl ester | 22.010 | [M]+•, fragments from loss of ethoxy group and alkyl chain cleavage |

Note: Retention times are column and method-dependent and are provided for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS for the analysis of this compound, particularly for samples that are thermally labile or non-volatile. In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of fatty acid esters like butyl elaidate (B1234055), reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is influenced by both the chain length and the degree of unsaturation of the fatty acid ester. aocs.org

Since this compound lacks a strong chromophore, direct UV detection can be challenging. To enhance sensitivity, several strategies can be employed:

Derivatization: The compound can be derivatized to introduce a UV-absorbing or fluorescent tag. For example, conversion to phenacyl or naphthacyl esters allows for sensitive UV detection. aocs.org

Evaporative Light Scattering Detector (ELSD): This universal detector is not dependent on the optical properties of the analyte. It nebulizes the eluent and measures the light scattered by the resulting analyte particles, providing a response proportional to the mass of the compound. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and structural information, similar to GC-MS. aocs.org

An analytical method using HPLC with UV detection has been developed for the simultaneous determination of various components in the alcoholysis of different oils, including fatty acid methyl esters. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

While (E)-9-Octadecenoic acid itself is not chiral, chiral centers can be introduced through chemical modifications or may be present in related compounds within a sample. Chiral chromatography is a specialized HPLC technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Although direct application to this compound is not standard, the principles of chiral chromatography are crucial in the broader context of fatty acid analysis where chiral derivatives might be studied. aocs.org For instance, fatty acids with enantiomeric functional groups, such as hydroperoxy or hydroxy groups, can be resolved using various commercial chiral stationary phases. aocs.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons in different chemical environments. Key expected signals include those for the terminal methyl group of the butyl chain, the methylene (B1212753) groups of the butyl chain, the methylene group adjacent to the ester oxygen, the protons on the double bond, and the various methylene groups in the long fatty acid chain. The chemical shifts and splitting patterns of these signals provide valuable information for structure confirmation. For example, the protons on the double bond in the (E) configuration will have a characteristic coupling constant.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom will give a distinct signal. Expected signals include those for the carbonyl carbon of the ester, the carbons of the double bond, and the various methyl and methylene carbons in the butyl and octadecenoyl chains. The chemical shift of the carbonyl carbon is particularly diagnostic for an ester functional group.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and between protons and carbons, respectively. This helps in the unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the complete structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| CH₃ (butyl) | ~0.9 | C=O | ~173 |

| (CH₂)₂ (butyl) | ~1.3-1.6 | -O-CH₂- | ~64 |

| -O-CH₂- | ~4.0 | -CH=CH- | ~130 |

| -CH=CH- | ~5.4 | Various CH₂ | ~22-34 |

| α-CH₂ to C=O | ~2.2 | CH₃ (butyl) | ~14 |

| CH₃ (octadecenoyl) | ~0.8 | CH₃ (octadecenoyl) | ~14 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions. sigmaaldrich.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational bands include:

C=O Stretch: A strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group in an ester. researchgate.net

C-O Stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.

C=C Stretch: A medium to weak absorption band around 1650 cm⁻¹ indicates the presence of the carbon-carbon double bond.

=C-H Bend: A strong absorption band around 965 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds on a trans (E) double bond.

C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ are due to the C-H stretching vibrations of the alkyl chains. upi.edu

The presence and position of these bands provide strong evidence for the structure of this compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. Unlike nominal mass spectrometers, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z with exceptional accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula.

For this compound, HRMS provides its exact mass, which can be used to confirm its identity in complex mixtures. The molecular formula for this compound is C₂₂H₄₂O₂. nist.gov By calculating the theoretical monoisotopic mass from this formula and comparing it to the experimentally measured mass, a high degree of confidence in the identification is achieved. The theoretical monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O).

Emerging HRMS techniques can also provide structural information beyond the elemental formula. Advanced fragmentation methods, coupled with high-resolution detection of product ions, can help to elucidate features such as the position of the double bond within the fatty acid chain. nih.gov

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₄₂O₂ | nist.gov |

| Theoretical Monoisotopic Mass | 338.31848 Da | nih.gov |

| Typical HRMS Instrument | Orbitrap, Q-TOF | nih.govunipi.it |

| Required Mass Accuracy | < 5 ppm | nih.gov |

UV-Visible Spectroscopy for Chromophore Detection (if applicable)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which excites electrons from lower to higher energy orbitals. The absorption is characteristic of the electronic structure of the molecule, specifically the presence of chromophores. A chromophore is a part of a molecule responsible for its color, typically containing unsaturated groups like C=C, C=O, or aromatic rings. youtube.com

This compound possesses two potential chromophores: the isolated carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester functionality.

π → π* transition: The C=C double bond can undergo a π → π* transition, which typically requires high energy and results in absorption in the far UV region (around 170-190 nm).

n → π* transition: The ester carbonyl group has non-bonding electrons (n) on the oxygen atom, allowing for a lower energy n → π* transition. This absorption is typically weak and occurs around 205-215 nm. nih.gov

Because these chromophores are not part of a conjugated system, the resulting absorption bands are weak and occur at short wavelengths. libretexts.org Therefore, UV-Visible spectroscopy is generally not a suitable technique for the sensitive quantification of isolated fatty acid esters. However, it can be useful for detecting the presence of conjugated double bonds, which can arise from oxidation or isomerization processes. nih.govresearchgate.net The formation of conjugated dienes, for instance, shifts the absorption maximum (λ_max) to longer, more readily detectable wavelengths (around 230 nm). It's important to note that impurities in fatty acid samples can often contribute more significantly to UV absorption than the fatty acid itself. nih.gov

| Chromophore | Transition Type | Approximate λmax (nm) | Characteristics |

| C=C (isolated) | π → π | ~170-190 | High energy, strong absorption |

| C=O (ester) | n → π | ~205-215 | Low intensity (forbidden transition) |

Hyphenated and Emerging Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex samples. Emerging technologies continue to push the boundaries of sensitivity and structural elucidation.

LC-MS/MS for Targeted and Untargeted Metabolomics

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern metabolomics and lipidomics, enabling the analysis of compounds like this compound in biological matrices. nih.gov The workflow involves separating the compound from other matrix components using liquid chromatography, followed by its ionization and analysis in a mass spectrometer.

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed for separating lipids. nih.govnih.gov A gradient elution with a mobile phase system, such as water/acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265), effectively resolves fatty acid esters. nih.gov

Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, typically forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode. labrulez.com

Mass Spectrometry:

Untargeted Analysis: This approach aims to detect as many metabolites as possible. It uses high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) to scan a wide m/z range, identifying compounds based on their accurate mass and retention time. labrulez.com

Targeted Analysis: For quantifying specific known compounds, triple quadrupole (QqQ) mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly sensitive and selective technique involves isolating a specific precursor ion (e.g., the [M+H]⁺ of the target analyte) and monitoring for the formation of a specific, characteristic product ion after fragmentation. This provides high specificity by filtering out background noise.

For this compound, a targeted LC-MS/MS method would offer excellent sensitivity and selectivity for quantification in complex samples.

| Parameter | Description | Typical Conditions |

| LC Column | Stationary phase for separation | Reversed-phase C18 (e.g., 150 mm x 3.0 mm, 2.7 µm) nih.gov |

| Mobile Phase | Solvents for elution | A: Water/Acetonitrile (40:60) + 20 mM Ammonium Formate B: Isopropanol/Acetonitrile (40:60) + 0.2% Formic Acid nih.gov |

| Ionization Mode | Method to generate ions | Positive Electrospray Ionization (ESI+) |

| Targeted MS Mode | High-sensitivity quantification | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | Ion selected in MS1 | e.g., [C₂₂H₄₂O₂ + H]⁺, m/z 339.3 |

| Product Ion(s) | Fragment(s) monitored in MS2 | Ions resulting from neutral loss of butene or butanol |

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has re-emerged as a powerful technique for the analysis of lipids and other non-polar compounds. bohrium.com It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional liquid chromatography.

For lipophilic compounds like fatty acid esters, SFC offers several advantages:

Speed: Analysis times are often significantly shorter than in HPLC. nih.gov

Orthogonality: SFC provides a different separation mechanism (primarily normal-phase) than reversed-phase LC, which is particularly useful for resolving isomers (including cis/trans and positional isomers) that may co-elute in RPLC. bohrium.comresearchgate.net

Solvent Reduction: The primary reliance on CO₂ reduces the consumption of organic solvents, making it a "greener" analytical technique.

When coupled with mass spectrometry (SFC-MS), it becomes a highly effective tool for both qualitative and quantitative analysis. C18 and bridged ethylene (B1197577) hybrid (BEH) columns are commonly used, with organic modifiers like methanol (B129727) or acetonitrile added to the CO₂ to tune the mobile phase strength and achieve the desired separation. nih.govacs.org

| Parameter | Description | Typical Conditions |

| Primary Mobile Phase | Main separation medium | Supercritical CO₂ |

| Modifier | Organic solvent to alter polarity | Methanol/Acetonitrile (80:20, v/v) with 0.15% ammonium formate nih.gov |

| Column Chemistry | Stationary phase | High-Strength Silica (B1680970) (HSS) C18, Bridged Ethylene Hybrid (BEH) nih.govacs.org |

| Advantages | Key benefits of the technique | Fast analysis, isomeric separation, reduced organic solvent use |

| Detection | Coupled detector for identification | Tandem Mass Spectrometry (MS/MS) nih.gov |

Advanced Sample Preparation Methodologies (e.g., Solid Phase Microextraction)

The quality of analytical data is highly dependent on the sample preparation step. Solid Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique that is well-suited for extracting volatile and semi-volatile analytes from various matrices. nih.gov

In SPME, a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace. Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. youtube.com The fiber is then retracted and transferred directly to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

For this compound, which is a semi-volatile compound, headspace SPME-GC-MS would be a suitable approach. The choice of fiber coating is critical for efficient extraction. For fatty acids and their esters, polar coatings like polyacrylate are often effective. nih.gov

Key parameters to optimize for SPME include:

Fiber Coating: The polarity and thickness of the coating material (e.g., Polyacrylate, PDMS/DVB).

Extraction Time and Temperature: To ensure equilibrium is reached without causing thermal degradation of the analyte.

Sample Matrix Modifications: Adjusting pH or adding salt can improve the partitioning of analytes into the headspace and onto the fiber.

SPME is a non-exhaustive technique, meaning it does not extract the entire amount of an analyte from the sample. youtube.com However, if equilibrium is consistently reached, the amount of analyte adsorbed by the fiber is proportional to its initial concentration in the sample, allowing for reliable quantification.

| Parameter | Description | Considerations for Optimization |

| Technique | Extraction Principle | Solid Phase Microextraction (SPME) nih.gov |

| Mode | Exposure of fiber to sample | Headspace (for volatiles/semi-volatiles) or Direct Immersion youtube.com |

| Fiber Coating | Stationary phase for analyte trapping | Polyacrylate (polar), PDMS/DVB (mixed polarity) nih.gov |

| Key Variables | Factors affecting extraction efficiency | Extraction time, temperature, sample pH, ionic strength |

| Desorption | Release of analyte for analysis | Thermal desorption in a hot GC inlet |

| Advantages | Key benefits of the technique | Solvent-free, simple, sensitive, easily automated youtube.com |

Mechanistic Studies of Biochemical and Biological Activities of E 9 Octadecenoic Acid Butyl Ester

Antimicrobial Properties

Fatty acids and their esters are recognized for their antimicrobial capabilities. The specific efficacy of (E)-9-Octadecenoic acid butyl ester and its related compounds has been evaluated against a range of pathogenic microbes.

The antibacterial potential of fatty acid esters is often linked to their carbon chain length and degree of unsaturation. While direct studies on this compound are limited, research on its parent acid and other esters provides significant insights.

Long-chain unsaturated fatty acids are known to possess antimicrobial and anti-virulent properties against the foodborne pathogen Listeria monocytogenes. frontiersin.org Studies on carbohydrate fatty acid esters have demonstrated their activity against Listeria monocytogenes, with some derivatives showing significant growth-inhibitory effects. nih.govjocpr.com

The antibacterial activity of fatty acid esters has also been documented against Gram-positive bacteria such as Bacillus species. For instance, sucrose (B13894) monocaprate, a sugar fatty acid ester, has shown antibacterial activity against Bacillus subtilis and Bacillus cereus. nih.govnih.gov Extracts containing various fatty acid methyl esters have demonstrated inhibitory zones against B. subtilis. scielo.br

Regarding oral pathogens, oleic acid (the Z-isomer of 9-octadecenoic acid) and its methyl and ethyl esters have exhibited strong antimicrobial activity against Streptococcus mutans, a key bacterium implicated in dental caries. nih.govresearchgate.net This suggests that esters of 9-octadecenoic acid could play a role in managing oral microflora.

Gram-negative bacteria like Escherichia coli are generally more resistant to fatty acids due to their outer membrane. scielo.br However, certain fatty acid esters have shown efficacy. The (9E)-9-Octadecenoic acid has demonstrated in vitro inhibition of E. coli. researchgate.net Furthermore, some studies have reported the activity of fatty acid methyl esters and sugar fatty acid esters against E. coli. nih.govresearchgate.net

Antibacterial Activity of Related Fatty Acid Esters

| Compound/Extract | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| (9E)-9-Octadecenoic acid | Escherichia coli | Inhibitory activity proven in vitro. | researchgate.net |

| (9E)-9-Octadecenoic acid | Staphylococcus aureus | Inhibitory activity proven in vitro. | researchgate.net |

| Oleic acid methyl/ethyl esters | Streptococcus mutans | Strong antimicrobial activity. | nih.gov |

| Fatty Acid Methyl Esters (from mangrove) | Bacillus subtilis | MIC: 0.125 mg/mL; MBC: 0.25 mg/mL. | scielo.br |

| Sucrose Monocaprate | Listeria monocytogenes | Inhibited biofilm formation at 0.01% (w/w). | jocpr.com |

The opportunistic fungal pathogen Candida albicans is a common target for novel antifungal agents. Fatty acids and their esters have shown promise in this area. Extracts from symbiont bacteria containing (E)-9-octadecenoic acid methyl ester have demonstrated antifungal activity against C. albicans. gjesm.net Other studies on fatty acid methyl ester extracts also confirmed activity against various Candida species, including C. albicans. scielo.br

Research on a range of n-6, n-7, and n-9 fatty acids and their methyl and ethyl esters, including oleic acid (the Z-isomer), has shown strong antimicrobial effects against C. albicans. nih.gov This indicates a broad potential for 18-carbon fatty acid esters in antifungal applications. While some fatty acid esters show fungicidal activity, others may have an additive or synergistic effect when combined with conventional antifungal drugs. proceedings.science

Antifungal Activity of Related Fatty Acid Esters Against Candida albicans

| Compound/Extract | Activity Noted | Reference |

|---|---|---|

| (E)-9-octadecenoic acid, methyl ester (in bacterial extract) | Exhibited antifungal activity. | gjesm.net |

| Oleic acid methyl/ethyl esters | Strong antimicrobial activity. | nih.gov |

| Fatty Acid Methyl Esters (from mangrove) | MIC: 0.5 mg/mL. | scielo.br |

| Essential Fatty Acids (EPA, AA) | Eradication of mature biofilm at 1 mM. | dovepress.com |

The primary mode of antimicrobial action for fatty acids and their esters is the disruption of the bacterial cell membrane. mdpi.comnih.gov Their amphipathic nature allows them to integrate into the phospholipid bilayer, which leads to several detrimental effects:

Membrane Disruption and Permeabilization: Insertion of the fatty acid ester molecules into the membrane disrupts its integrity and fluidity. mdpi.comnih.gov This can lead to the formation of pores, increased permeability, and the leakage of essential intracellular components like ions and proteins, ultimately causing cell lysis. nih.govjmb.or.kr

Inhibition of Cellular Processes: Fatty acid esters can interfere with vital cellular functions associated with the membrane. This includes the disruption of the electron transport chain and the uncoupling of oxidative phosphorylation, which impairs energy production. jmb.or.kr

Enzyme Inhibition: A significant mechanism is the inhibition of membrane-associated enzymes. mdpi.com For instance, unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II). nih.gov They can also inhibit enzymes responsible for the synthesis of cell wall components. mdpi.com

Antioxidant Potential

Antioxidants are crucial for protecting against oxidative damage caused by free radicals. wikipedia.org Fatty acid esters have been investigated for their potential to act as antioxidants.

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays are commonly used to evaluate antioxidant capacity. Volatile oils from Coreopsis cultivars, which were found to contain (E)-9-Octadecenoic acid ethyl ester, demonstrated antioxidant activities in both DPPH and ABTS assays. nih.gov This suggests that the ester form of (E)-9-octadecenoic acid contributes to the radical scavenging potential of the extracts. Other studies have also attributed antioxidant effects to various fatty acid esters, including hexadecanoic acid, butyl ester, and 9-octadecenoic acid (Z) methyl ester. jmaterenvironsci.com The esterification of compounds like resveratrol (B1683913) with short-chain fatty acids has been shown to yield products with effective hydroxyl radical-scavenging activity. mdpi.com

Investigating antioxidant activity within a cellular context provides a more biologically relevant understanding. While specific data on this compound is scarce, studies on related compounds offer some insights. For example, dietary supplementation with glycerol (B35011) fatty acid esters (GFAEs) in bulls led to a significant increase in the Total Antioxidant Capacity (T-AOC) in their serum. mdpi.com

In another study using L6 cells, hydroxytyrosyl esters of fatty acids (C4-C10) showed a dose-dependent antioxidant effect. However, it was noted that long-chain esters exhibited a sharp drop in activity, possibly due to their entrapment within the cell membrane, which could shield the active antioxidant part of the molecule. nih.gov The conjugation of flavonoids with fatty acids has also been explored, with results indicating that esterification can influence cellular absorption and antioxidant potential, although sometimes decreasing the ability to scavenge free radicals compared to the original compound. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Modulation

The antioxidant activity of fatty acid esters is influenced by their structural characteristics, including the nature of the esterifying alkyl group. While direct studies on the mechanisms of Reactive Oxygen Species (ROS) modulation by this compound are not extensively detailed in the available literature, the principles of antioxidant action by related compounds offer valuable insights. The antioxidant potential of phenolic compounds, for instance, is enhanced by the presence of a tert-butyl group, which increases steric hindrance and stabilizes the molecule, protecting it from rapid oxidation. mdpi.comnih.gov This structural feature can enhance the ability to neutralize free radicals. mdpi.com

The process of lipid oxidation involves the generation of free radicals, which can lead to cellular damage. nih.gov Antioxidants function by interrupting these oxidative chain reactions, often by donating hydrogen atoms to neutralize reactive species. mdpi.comresearchgate.net The efficacy of this action can be influenced by the compound's solubility and structural stability. For example, modifying natural antioxidants to improve their lipid solubility can enhance their activity within cellular membranes, a primary site of oxidative stress. nih.govnih.gov In humans, oxidative stress, which arises from an imbalance between ROS generation and the body's ability to detoxify them, is implicated in a variety of diseases. wikipedia.org

Although specific data on the butyl ester of (E)-9-octadecenoic acid is limited, related fatty acid methyl esters have been noted for their antioxidant properties. researchgate.netmdpi.comnih.gov The general mechanism for such compounds involves the stabilization of free radicals, thereby mitigating the damaging effects of ROS. researchgate.net

Anti-inflammatory Pathways

The anti-inflammatory properties of fatty acid esters are a significant area of research. Studies on esters of 9-octadecenoic acid, particularly the ethyl and methyl esters, provide a framework for understanding these mechanisms, which often involve the modulation of key inflammatory signaling pathways.

Modulation of Inflammatory Mediators in Cell-Based Assays (related methyl ester)

Research on the related compound, (E)-9-octadecenoic acid ethyl ester (E9OAEE), provides significant insight into the modulation of inflammatory mediators. In cell-based assays using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, E9OAEE has been shown to dose-dependently suppress the production of key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suppression is linked to the downregulation of the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. nih.govnih.gov

Furthermore, the anti-inflammatory effect of E9OAEE is mediated through the inhibition of the mitogen-activated protein kinase (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov E9OAEE was found to restrain the phosphorylation of MAPK family members ERK, P38, and JNK, and prevent the nuclear translocation of NF-κB in LPS-stimulated macrophages. nih.govnih.gov Similarly, other related fatty acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) in various experimental models. excli.denih.gov

Table 1: Effect of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages Data synthesized from studies on the related ethyl ester.

| Inflammatory Mediator | Effect of E9OAEE Treatment | Signaling Pathway Implicated |

| Nitric Oxide (NO) | Significant Suppression | Inhibition of iNOS expression |

| Prostaglandin E2 (PGE2) | Significant Suppression | Inhibition of COX-2 expression |

| Tumor Necrosis Factor-α (TNF-α) | Significant Suppression | Regulation of MAPKs and NF-κB |

| Interleukin-6 (IL-6) | Potential Suppression | Regulation of MAPKs and NF-κB |

Investigation of Cyclooxygenase (COX) or Lipoxygenase (LOX) Inhibition (related methyl ester)

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a primary mechanism for many anti-inflammatory agents, as these enzymes are critical in the biosynthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Studies on fatty acid esters have explored their potential to inhibit these enzymes.

For instance, the related (E)-9-octadecenoic acid ethyl ester (E9OAEE) has been shown to inhibit the protein and mRNA expression of COX-2 in LPS-induced macrophages. nih.govnih.gov This indicates that its anti-inflammatory action is, at least in part, mediated through the downregulation of this key inflammatory enzyme. While direct enzymatic inhibition studies on methyl elaidate (B1234055) are not as prevalent, other fatty acid methyl esters have been identified as inhibitors of COX-2. mdpi.com Some compounds show selective inhibition of LOX over COX enzymes, which can be advantageous in developing therapies with fewer side effects. nih.gov The potential for fatty acid esters to act as dual inhibitors of COX and LOX is also an area of interest. nih.gov

Anti-cancer and Antitumor Effects

The potential for fatty acid esters to exhibit anti-cancer properties has been investigated, with research focusing on their ability to induce cell death and inhibit proliferation in cancer cell lines. These studies primarily involve the related methyl ester, methyl elaidate.

Cytotoxicity Studies in Cancer Cell Lines (related methyl ester)

Methyl elaidate, the methyl ester of (E)-9-octadecenoic acid, has been identified as a major component in plant extracts exhibiting anticancer activity. epa.gov For example, it was found to be a primary constituent of a lipophilic fraction of Moringa oleifera seed extract that inhibited the growth of the MCF7 breast cancer cell line. epa.gov While specific IC50 values for pure methyl elaidate across a wide range of cancer cell lines are not consistently reported in single comprehensive studies, various extracts rich in this and other fatty acid methyl esters have shown cytotoxicity against different cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and HepG2 (liver cancer). nih.gov The cytotoxicity of these extracts is often attributed to the presence of compounds like 9-octadecenoic acid, methyl ester. nih.gov

Table 2: Cytotoxicity of Plant Extracts Containing 9-Octadecenoic acid, methyl ester against Various Cancer Cell Lines Data represents IC50 values of extracts, not pure compounds.

| Cancer Cell Line | Plant Extract Source | IC50 (µg/mL) |

| HeLa (Cervical) | Calystegia silvatica (stems) | 114 ± 5 |

| PC3 (Prostate) | Calystegia silvatica (stems) | 137 ± 18 |

| MCF7 (Breast) | Calystegia silvatica (stems) | 172 ± 15 |

| HepG2 (Liver) | Calystegia silvatica (stems) | 236 ± 17 |

| Caco2 (Colon) | Calystegia silvatica (stems) | 353 ± 19 |

Mechanistic Exploration of Apoptosis Induction or Cell Cycle Arrest (related methyl ester)

The anti-cancer effects of fatty acid esters are often linked to their ability to induce apoptosis (programmed cell death) or cause cell cycle arrest, preventing cancer cells from proliferating. nih.govnih.gov

In silico studies have suggested that methyl elaidate could be a potential apoptotic agent. epa.gov Molecular docking analyses indicate that methyl elaidate can bind to the active sites of Bax, a pro-apoptotic protein, and MDM2, an inhibitor of the p53 tumor suppressor protein. epa.gov By binding to these key regulators, methyl elaidate could trigger the apoptotic cascade in cancer cells. epa.gov The induction of apoptosis is a critical goal in cancer therapy, as it eliminates malfunctioning and genetically damaged cells. nih.gov This process can be initiated through either the intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways. nih.govmdpi.com

Furthermore, other related compounds have been shown to induce cell cycle arrest, often at the G1 phase. nih.gov This arrest can be mediated by modulating the levels and activity of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov For example, some agents can reduce levels of cyclin D1 and inhibit the kinase activity of the cyclin D1-CDK4 complex, leading to the suppression of retinoblastoma (Rb) protein hyperphosphorylation and subsequent cell cycle arrest. nih.gov

Role in Flavor and Aroma Profiles

This compound, as a long-chain fatty acid ester, is anticipated to play a role in the complex symphony of flavors and aromas found in various food systems. While specific research on this particular ester is limited, the broader class of fatty acid esters is well-known for its contribution to the sensory characteristics of food.

Contribution to Organoleptic Properties in Food Systems (e.g., cocoa)

The organoleptic properties of a food encompass its taste, smell, and mouthfeel. Fatty acid esters are significant contributors to these attributes. Generally, esters formed from long-chain fatty acids, such as (E)-9-octadecenoic acid, are described as having a light, greasy flavor. researchgate.net More specifically, butyl oleate (B1233923), the cis-isomer of this compound, is characterized as a pale yellow liquid with a pleasant, mild fatty ester odor. thegoodscentscompany.comvicchem.com

Table 1: General Organoleptic Properties of Related Fatty Acid Esters

| Compound Family | General Flavor/Aroma Descriptors | Reference |

| Long-chain fatty acid esters | Light, greasy flavor | researchgate.net |

| Butyl oleate (cis-isomer) | Mild, fatty odor; pleasant fatty ester odor | thegoodscentscompany.comvicchem.com |

| Esters in cocoa | Fruity, floral notes | nih.govresearchgate.net |

Biosynthetic Pathways Leading to Flavor Ester Formation

The formation of flavor esters in biological systems and food processing is primarily an enzymatic process. The key reaction is esterification, which involves the condensation of an alcohol with a carboxylic acid. In the case of this compound, the precursors would be (E)-9-octadecenoic acid (elaidic acid) and butanol.

The general biosynthesis of fatty acids in plants is a well-understood process, starting from acetyl-CoA and involving a series of enzymatic reactions to build the long hydrocarbon chain. nih.gov However, the specific in-vivo biosynthetic pathway for this compound in plants like cocoa is not detailed in current scientific literature.

The formation of butyl esters can be achieved through enzymatic catalysis, often utilizing lipases. Lipases are enzymes that can catalyze the hydrolysis of fats (triglycerides) and also the reverse reaction, esterification. Studies have demonstrated the successful synthesis of fatty acid butyl esters from various oil sources and butanol using microbial lipases. For instance, lipases from Marinobacter litoralis have been used to produce butyl esters from crude palm and palm kernel oils. nih.gov This enzymatic esterification is influenced by factors such as temperature, enzyme concentration, and the molar ratio of the reactants. nih.gov It is plausible that similar enzymatic reactions could occur during the fermentation of cocoa beans, where microbial activity and the presence of native plant enzymes could facilitate the formation of this compound from its precursors.

Table 2: Key Factors in the Enzymatic Synthesis of Butyl Esters

| Factor | Influence on Ester Synthesis | Reference |

| Enzyme | Lipases are effective catalysts for esterification. | nih.gov |

| Temperature | Affects the rate of the enzymatic reaction. | nih.gov |

| Reactant Molar Ratio | The ratio of fatty acid to alcohol impacts the yield of the ester. | nih.gov |

| Water Content | Can influence enzyme activity and reaction equilibrium. | capes.gov.br |

Other Modulatory Biochemical Effects

Beyond their contribution to flavor and aroma, long-chain fatty acids and their esters can exert various modulatory effects on biochemical pathways and cellular functions. While specific studies on the biochemical effects of this compound are scarce, inferences can be drawn from research on related compounds.

Long-chain fatty acid esters are known to influence metabolism and cell signaling. cabidigitallibrary.org For instance, they can act as signaling molecules and regulate the activity of enzymes and ion channels. Butyl oleate, the cis-isomer, is utilized in the pharmaceutical industry as a penetration enhancer, facilitating the absorption of drugs through the skin. atamanchemicals.com This suggests an interaction with the lipid structures of cell membranes.

Furthermore, the ethyl ester of (E)-9-octadecenoic acid has been shown to possess anti-inflammatory properties. It can suppress the production of inflammatory mediators in macrophages by modulating key signaling pathways. medcraveonline.com While this effect has not been directly demonstrated for the butyl ester, it highlights the potential for esters of elaidic acid to have bioactive properties.

Environmental Dynamics and Biotransformation of E 9 Octadecenoic Acid Butyl Ester

Biodegradation Pathways in Aquatic Systems

In aquatic environments, the biodegradation of (E)-9-Octadecenoic acid butyl ester is primarily a biological process driven by microorganisms. The initial and rate-limiting step is the enzymatic hydrolysis of the ester bond, which splits the molecule into its constituent parts: butan-1-ol and (E)-9-octadecenoic acid (elaidic acid).

Microbial Degradation in Freshwater and Marine Environments

Microorganisms equipped with hydrolytic enzymes are abundant in both freshwater and marine ecosystems. These microbes utilize the ester as a source of carbon and energy. The process begins with the secretion of extracellular enzymes called lipases or esterases, which catalyze the hydrolysis of the ester linkage. nih.gov

Once hydrolyzed, the resulting butanol and fatty acid are transported into the microbial cells and are further metabolized through established pathways. Butanol is oxidized to butyraldehyde (B50154) and then to butyric acid, which subsequently enters the beta-oxidation cycle as butyryl-CoA. (E)-9-Octadecenoic acid, an 18-carbon monounsaturated fatty acid, is degraded through the β-oxidation pathway, where two-carbon units are sequentially cleaved to produce acetyl-CoA. nih.gov This acetyl-CoA then enters the citric acid cycle for energy production.

In freshwater systems, a diverse community of bacteria and fungi contributes to this degradation. Studies on similar esters, such as phthalates, show that the rate of microbial degradation can be influenced by the structure of the alcohol component. researchgate.net Generally, esters with linear alkyl chains, like butyl oleate (B1233923), are more readily degraded than those with branched chains. epa.gov

In marine environments, specialized bacteria play a crucial role. Halophilic (salt-tolerant) bacteria, such as Marinobacter litoralis, have been shown to produce lipases capable of synthesizing and hydrolyzing butyl esters, indicating their role in the turnover of these compounds in saline waters. nih.govresearchgate.net Furthermore, in oil-contaminated marine environments, bacteria like Alcanivorax borkumensis become abundant. While they primarily target alkanes, they produce biosurfactants that can increase the bioavailability of other organic compounds like esters, facilitating their degradation by the broader microbial community. nih.gov

Influence of Environmental Factors on Biodegradation Rates

Several environmental factors can significantly influence the rate at which this compound is biodegraded in aquatic systems.

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature leads to higher rates of biodegradation, up to an optimal point for the specific microbial populations present. epa.gov

pH: The activity of microbial esterases and lipases is pH-dependent. Most environmental microorganisms thrive in a pH range of 6 to 8. Extreme pH values can denature enzymes and inhibit microbial growth, thereby slowing degradation. conicet.gov.ar

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is critical for microbial growth and metabolism. In nutrient-limited waters, the rate of biodegradation can be constrained. The addition of these nutrients can often stimulate the degradation of organic pollutants. epa.gov

Oxygen Levels: Aerobic degradation, which requires oxygen, is generally much faster and more complete than anaerobic degradation. epa.gov In oxygen-depleted (anoxic or anaerobic) zones of aquatic systems, the breakdown of the ester and its fatty acid component will be significantly slower.

Water Activity (aₒ): In specific micro-environments like reverse micelles, which can occur in mixed-phase systems, water content is a critical parameter. Studies on the enzymatic synthesis of n-butyl-oleate have shown that optimal water activity is necessary to facilitate the reaction, a principle that also applies to the reverse hydrolytic reaction. conicet.gov.ar

The following table illustrates the effect of temperature on the degradation of a related compound, di-n-butyl phthalate (B1215562) (DBP), in freshwater sediments, highlighting how environmental conditions can alter degradation efficiency.

| Temperature (°C) | Incubation Time (days) | Primary Biodegradation (%) |

|---|---|---|

| 22 | 14 | 85 |

| 15 | 14 | < 60 |

| 8 | 14 | < 20 |

Data adapted from studies on di-n-butyl phthalate to illustrate temperature effects. epa.gov

Soil Microbial Degradation and Metabolism

In terrestrial environments, the fate of this compound is predominantly controlled by soil microorganisms. The compound's persistence and movement are dictated by a combination of its chemical properties and the biotic and abiotic characteristics of the soil.

Role of Soil Microorganisms in Ester Hydrolysis and Further Degradation

Soil is a rich reservoir of bacteria and fungi that produce a wide array of hydrolytic enzymes. The primary step in the degradation of this compound is the hydrolysis of the ester bond by microbial lipases and esterases. nih.govresearchgate.net This reaction yields butanol and (E)-9-octadecenoic acid, both of which are readily metabolizable by a broad range of soil microbes.

Fungi, such as those from the genus Penicillium, are known to be potent producers of lipases. A lipolytic extract from Penicillium corylophilum has been shown to effectively catalyze the synthesis of n-butyl-oleate, demonstrating its capability to also perform the reverse hydrolytic reaction. conicet.gov.arresearchgate.net Bacteria are also key players. The genus Rhodococcus, particularly species like Rhodococcus erythropolis, is recognized for its extensive catabolic capabilities, including the degradation of hydrocarbons and other lipids, making it a likely contributor to the breakdown of fatty acid esters in soil. nih.govtulane.edu

Following hydrolysis, the butanol and fatty acid are assimilated by the microorganisms and catabolized for energy and cell biomass, as described in the aquatic systems section (β-oxidation).

Factors Affecting Persistence and Mobility in Soil

The persistence and mobility of this compound in soil are influenced by several interconnected factors.

Sorption: As a relatively large, hydrophobic molecule (high Log P), the ester tends to adsorb to soil organic matter and clay particles. nih.gov This sorption reduces its concentration in the soil pore water, which can decrease its bioavailability to microorganisms and limit its mobility or leaching potential. researchgate.net

Soil pH: Soil pH can affect both the chemical stability of the ester and the activity of microbial enzymes. While ester hydrolysis can occur under both acidic and basic conditions, microbial degradation is generally optimal in near-neutral pH ranges. nih.gov

Moisture Content: Water is essential for microbial activity and is a reactant in the hydrolysis step. Extremely dry conditions will limit biodegradation, while waterlogged (anaerobic) conditions will slow it down considerably compared to moist, aerobic soils. nih.gov

Temperature: As in aquatic systems, soil temperature directly affects microbial metabolic rates. Degradation will be faster in warmer seasons and climates. nih.gov

Soil Composition and Structure: The amount of organic carbon and the type of clay in the soil influence sorption. Soil porosity affects water and oxygen availability, thereby impacting microbial activity. researchgate.net

The persistence of organic compounds in soil is often described by their half-life (t½), the time it takes for half of the initial amount to degrade. The table below shows half-lives for various butyl- and phenyltin compounds in soil, illustrating how the degree of substitution affects persistence, a principle that can be extended to other organic molecules.

| Compound | Substitution Degree | Half-life (days) |

|---|---|---|

| Tributyltin (TBT) | Tri-substituted | ~40 |

| Dibutyltin (DBT) | Di-substituted | ~120 |

| Monobutyltin (MBT) | Mono-substituted | ~220 |

Data adapted from a study on organotin compounds to illustrate the principle of persistence. nih.gov

Photodegradation Mechanisms under Environmental Conditions

In addition to biodegradation, this compound can be broken down by photolysis, a process driven by energy from sunlight. Photodegradation is most relevant on surfaces exposed to direct sunlight, such as the surface of water bodies or soil.

The mechanism of photodegradation typically involves the absorption of ultraviolet (UV) radiation, which can lead to the excitation of electrons within the molecule. This can result in direct cleavage of chemical bonds or the formation of highly reactive species that initiate degradation. For a fatty acid ester, several photodegradation pathways are possible.

One potential pathway is the photocatalytic generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in the presence of a photocatalyst like titanium dioxide (TiO₂), a naturally occurring mineral. nih.govacs.org These potent radicals can attack the molecule at multiple sites.

Attack on the Alkyl Chain: The hydroxyl radical can abstract a hydrogen atom from the butyl chain or the oleic acid chain, creating a carbon-centered radical. This initiates a chain reaction of oxidation, eventually leading to the cleavage of C-C bonds.

Attack on the Double Bond: The C=C double bond in the oleic acid portion is susceptible to attack by radicals, which can lead to isomerization, cleavage, or the formation of various oxidized products.

Attack on the Ester Group: While less common, direct photolytic cleavage or radical attack at the ester group can occur, leading to hydrolysis or decarboxylation. Studies on the photodecarboxylation of long-chain fatty acids have shown they can be converted into alkanes under photocatalytic conditions. nih.gov

Research on the photodegradation of dibutyl phthalate (DBP) under UV irradiation revealed pathways involving both the aliphatic chain and the aromatic ring, leading to byproducts such as butyl benzoate (B1203000) and benzoic acid. frontiersin.org For this compound, similar attacks on the butyl chain and the unsaturated fatty acid chain are expected, leading to a complex mixture of smaller, more oxidized intermediates. Interestingly, some studies have shown that unsaturated fatty acids like oleic acid can sometimes reduce the rate of photodegradation of other compounds, suggesting they are themselves reactive towards photolytic processes. nih.gov

UV-Induced Photolysis and Oxidation Pathways

The environmental degradation of this compound, a long-chain unsaturated fatty acid ester, is influenced by photochemical processes. While specific studies on the UV-induced photolysis of this exact compound are limited, the general principles of photochemical reactions of unsaturated fatty acid esters can be applied to understand its potential degradation pathways. The presence of a carbon-carbon double bond in the oleic acid moiety is the primary site for photochemical attack.

UV radiation can initiate degradation through two primary mechanisms: direct photolysis and indirect photo-oxidation. Direct photolysis involves the absorption of UV photons by the molecule itself, leading to electronic excitation and subsequent bond cleavage. For unsaturated esters, the ester group and the double bond are the main chromophores. UV irradiation can lead to the dissociation of the ester bond, potentially forming an acid and an aldehyde researchgate.net.

Indirect photo-oxidation involves the interaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃). In aquatic environments, these reactive oxygen species are formed from dissolved organic matter and other photosensitizers. The double bond in this compound is highly susceptible to attack by these species.

Oxidation of the double bond can proceed via several pathways:

Epoxidation: The double bond can be oxidized to form an epoxide, which can then be hydrolyzed to a diol.